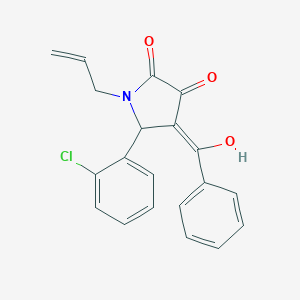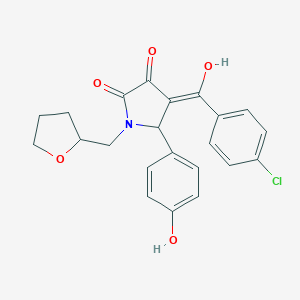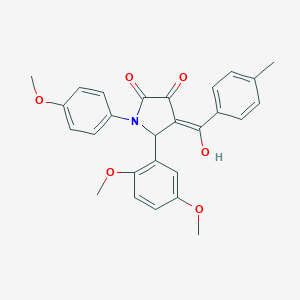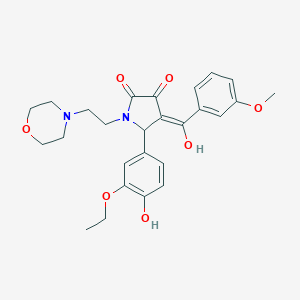
1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as ABPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. ABPP is a type of pyrrolone derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
作用機序
1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one inhibits serine hydrolases by covalently binding to the active site of the enzyme. The mechanism of inhibition involves the nucleophilic attack of the serine residue in the active site of the enzyme on the carbonyl group of 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, resulting in the formation of a covalent bond between the enzyme and 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. This covalent bond irreversibly inactivates the enzyme, leading to a decrease in its activity.
Biochemical and Physiological Effects:
1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects, depending on the specific serine hydrolase that is inhibited. For example, inhibition of fatty acid amide hydrolase (FAAH) by 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one results in an increase in the levels of endocannabinoids, which are involved in the regulation of pain, appetite, and mood. Inhibition of acetylcholinesterase (AChE) by 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one results in an increase in the levels of acetylcholine, which is involved in the regulation of cognitive function and muscle contraction.
実験室実験の利点と制限
1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages as a research tool, including its high potency, selectivity, and irreversibility of inhibition. 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can also be used to identify and characterize novel serine hydrolases in different organisms. However, 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has some limitations, including its potential toxicity and the need for appropriate controls to ensure that the observed effects are due to the inhibition of the target enzyme and not due to off-target effects.
将来の方向性
There are several future directions for 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one research, including the identification and characterization of novel serine hydrolases, the development of 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one-based probes for in vivo imaging of enzyme activity, and the development of 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one-based therapeutics for the treatment of diseases. 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can also be used to study the role of serine hydrolases in the microbiome and the environment. Further research is needed to fully understand the potential applications of 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in various fields.
Conclusion:
In conclusion, 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been synthesized using different methods, and its mechanism of action has been studied in detail. 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been used to identify and characterize novel serine hydrolases in different organisms and to study the role of serine hydrolases in diseases. 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages as a research tool, including its high potency, selectivity, and irreversibility of inhibition, but also has some limitations. There are several future directions for 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one research, including the development of 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one-based probes for in vivo imaging of enzyme activity and the development of 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one-based therapeutics for the treatment of diseases.
合成法
1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been synthesized using different methods, including the reaction of 2-chlorobenzoyl chloride with allylamine, followed by the reaction of the resulting product with ethyl acetoacetate and sodium ethoxide. Another method involves the reaction of 2-chlorobenzoyl chloride with allylamine, followed by the reaction of the resulting product with ethyl acetoacetate and sodium ethoxide in the presence of acetic acid. Both methods have been reported to yield 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one with high purity and yield.
科学的研究の応用
1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been used in various research fields, including medicinal chemistry, biochemistry, and pharmacology. 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a potent inhibitor of serine hydrolases, which are important enzymes involved in various physiological processes, such as lipid metabolism, inflammation, and neurotransmission. 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been used to identify and characterize novel serine hydrolases in different organisms, including bacteria, plants, and animals. 1-allyl-4-benzoyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been used to study the role of serine hydrolases in diseases, such as cancer, Alzheimer's disease, and obesity.
特性
分子式 |
C20H16ClNO3 |
|---|---|
分子量 |
353.8 g/mol |
IUPAC名 |
(4Z)-5-(2-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C20H16ClNO3/c1-2-12-22-17(14-10-6-7-11-15(14)21)16(19(24)20(22)25)18(23)13-8-4-3-5-9-13/h2-11,17,23H,1,12H2/b18-16- |
InChIキー |
IQQSGGIQEUXDIL-VLGSPTGOSA-N |
異性体SMILES |
C=CCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=CC=C3Cl |
SMILES |
C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3Cl |
正規SMILES |
C=CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282459.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282463.png)
![5-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282464.png)




![4-acetyl-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282472.png)
![3-[3-Hydroxy-4-(4-methyl-benzoyl)-2-oxo-5-p-tolyl-2,5-dihydro-pyrrol-1-yl]-propi](/img/structure/B282487.png)
![3-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282488.png)
![3-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282489.png)
![3-[3-hydroxy-4-(4-methylbenzoyl)-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282491.png)
![3-[2-(2-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B282493.png)
![4-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B282494.png)